4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
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Overview
Description
4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C29H25N3O6 This compound is notable for its intricate structure, which includes multiple functional groups such as amides, esters, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride.
Amide Formation: The benzoyl chloride is then reacted with glycine to form 3,4-dimethoxybenzoyl glycine.
Hydrazide Formation: The glycine derivative is treated with hydrazine hydrate to form the corresponding hydrazide.
Coupling Reaction: The hydrazide is then coupled with 4-(1-naphthoyloxy)benzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-naphthoate
Uniqueness
Compared to similar compounds, 4-(2-(((3,4-Dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
767313-91-7 |
---|---|
Molecular Formula |
C29H25N3O6 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H25N3O6/c1-36-25-15-12-21(16-26(25)37-2)28(34)30-18-27(33)32-31-17-19-10-13-22(14-11-19)38-29(35)24-9-5-7-20-6-3-4-8-23(20)24/h3-17H,18H2,1-2H3,(H,30,34)(H,32,33)/b31-17+ |
InChI Key |
LSNYTNWVFVAAGO-KBVAKVRCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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